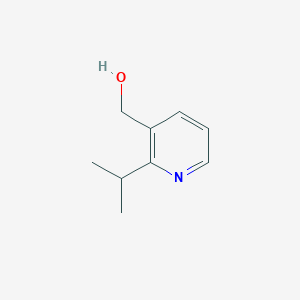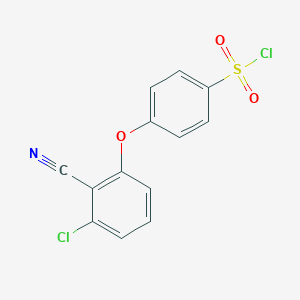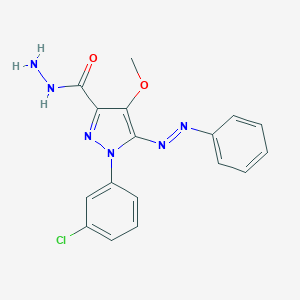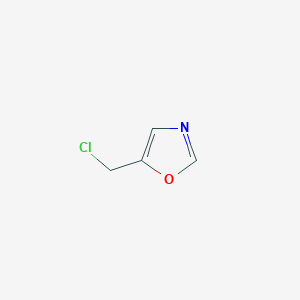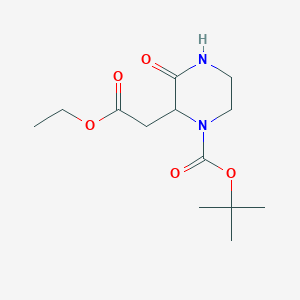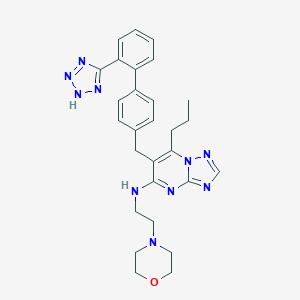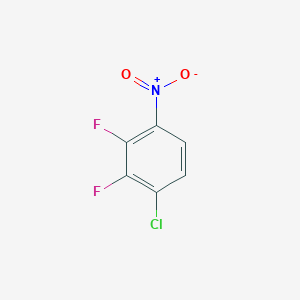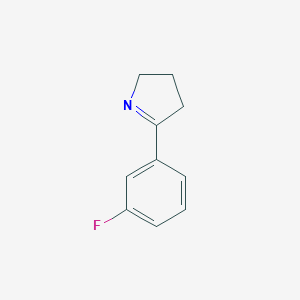
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole, also known as FPh-DHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has a fluorine atom attached to the phenyl ring at the 3-position. FPh-DHP has been studied for its therapeutic potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
科学的研究の応用
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been studied for its potential therapeutic applications in various fields. In cancer research, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been investigated for its potential use as a fluorescent probe for detecting metal ions.
作用機序
The mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is not fully understood. However, studies have shown that 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole exerts its effects by interacting with various cellular targets, including proteins and DNA. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been shown to inhibit the aggregation of amyloid beta peptides in Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease.
生化学的および生理学的効果
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to have various biochemical and physiological effects. In cancer cells, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to induce apoptosis and cell cycle arrest by activating the caspase cascade and disrupting the mitochondrial membrane potential. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been shown to inhibit the aggregation of amyloid beta peptides in Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to act as a fluorescent probe for detecting metal ions.
実験室実験の利点と制限
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has several advantages for lab experiments. First, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is relatively easy to synthesize and can be obtained in good yields. Second, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also limitations to using 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole in lab experiments. For example, the mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole may have off-target effects that could limit its use in certain applications.
将来の方向性
There are several future directions for research on 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole. First, further studies are needed to elucidate the mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole in various diseases. Second, studies are needed to optimize the therapeutic potential of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole by identifying its cellular targets and optimizing its pharmacokinetic properties. Third, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole could be further developed as a fluorescent probe for detecting metal ions. Finally, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole could be studied for its potential use in other diseases, such as cardiovascular disease and diabetes.
特性
CAS番号 |
164737-45-5 |
|---|---|
製品名 |
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole |
分子式 |
C10H10FN |
分子量 |
163.19 g/mol |
IUPAC名 |
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H10FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 |
InChIキー |
DKVORXXCYFHXCN-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C2=CC(=CC=C2)F |
正規SMILES |
C1CC(=NC1)C2=CC(=CC=C2)F |
同義語 |
2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

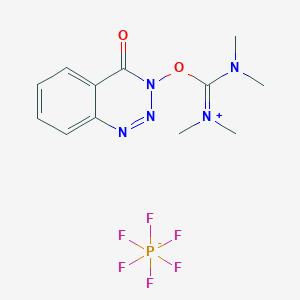
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)

![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
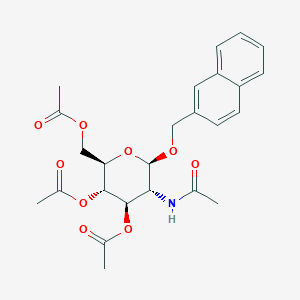
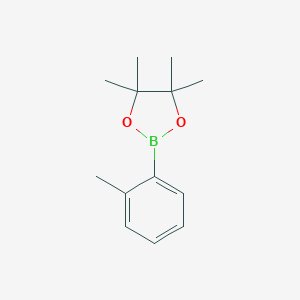
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
